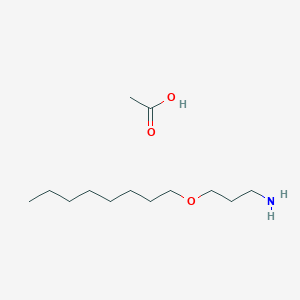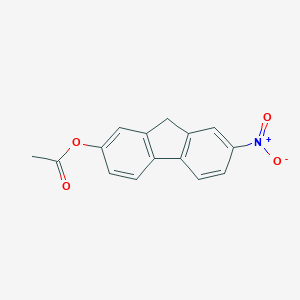
2-Acetoxy-7-nitrofluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-7-nitrofluorene, also known as 2-Acetylaminofluorene (AAF), is a synthetic compound that has been extensively used in scientific research for its ability to induce tumors in experimental animals. AAF is a potent carcinogen that has been used to study the mechanisms of chemical carcinogenesis. The compound is a yellowish crystalline powder that is soluble in organic solvents such as acetone, ethanol, and chloroform.
Mécanisme D'action
AAF is metabolized in the liver by cytochrome P450 enzymes to form a reactive intermediate that can bind covalently to DNA, forming DNA adducts. The formation of DNA adducts is believed to be the primary mechanism by which AAF induces tumors. The DNA adducts can cause mutations and chromosomal aberrations, leading to the development of cancer.
Effets Biochimiques Et Physiologiques
AAF has been shown to cause liver damage and hepatocellular carcinoma in experimental animals. The compound is also known to induce tumors in other organs such as the bladder, lung, and colon. AAF has been shown to cause DNA damage and mutations, leading to the development of cancer. The compound has also been shown to affect the expression of genes involved in cell proliferation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
AAF is a potent carcinogen that has been extensively used in scientific research. The compound is relatively easy to synthesize and has a well-established mechanism of action. AAF has been used to study the effects of various chemicals on cancer development, and its carcinogenic properties have been well-characterized. However, AAF has some limitations as a research tool. The compound is highly toxic and must be handled with care. AAF is also known to induce tumors in experimental animals, which can be a limitation in some studies.
Orientations Futures
There are several future directions for research on AAF. One area of research is the development of new methods for detecting DNA adducts. The detection of DNA adducts is important for understanding the mechanisms of chemical carcinogenesis and for identifying potential cancer-causing agents. Another area of research is the identification of new compounds that can inhibit the formation of DNA adducts. Such compounds could be used as chemopreventive agents to reduce the risk of cancer development. Finally, further research is needed to understand the molecular mechanisms underlying the carcinogenic properties of AAF. This knowledge could lead to the development of new treatments for cancer.
Méthodes De Synthèse
2-Acetoxy-7-nitrofluorene is synthesized by the reaction of fluorene with acetic anhydride and nitric acid. The reaction results in the formation of a nitro group at the 7-position of the fluorene molecule and an acetoxy group at the 2-position. The synthesis of AAF is a well-established method that has been used for many years.
Applications De Recherche Scientifique
AAF has been widely used in scientific research to study the mechanisms of chemical carcinogenesis. The compound is known to induce tumors in experimental animals, and this property has been used to study the effects of various chemicals on cancer development. AAF has been used to study the role of DNA adducts in chemical carcinogenesis, the effects of metabolic activation on carcinogenicity, and the mechanisms of tumor initiation and promotion.
Propriétés
Numéro CAS |
19383-83-6 |
|---|---|
Nom du produit |
2-Acetoxy-7-nitrofluorene |
Formule moléculaire |
C15H11NO4 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
(7-nitro-9H-fluoren-2-yl) acetate |
InChI |
InChI=1S/C15H11NO4/c1-9(17)20-13-3-5-15-11(8-13)6-10-7-12(16(18)19)2-4-14(10)15/h2-5,7-8H,6H2,1H3 |
Clé InChI |
RBLZCCSHIDZNII-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Autres numéros CAS |
19383-83-6 |
Pictogrammes |
Environmental Hazard |
Synonymes |
2-ACETOXY-7-NITROFLUORENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



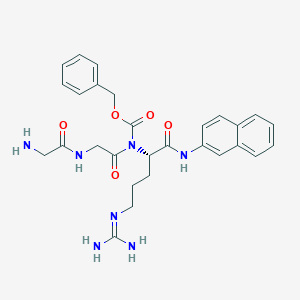

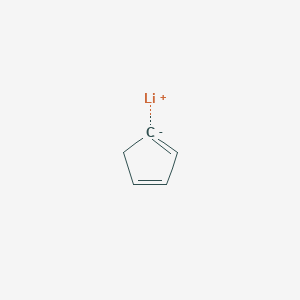
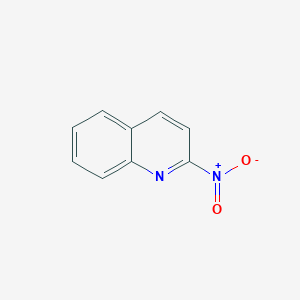
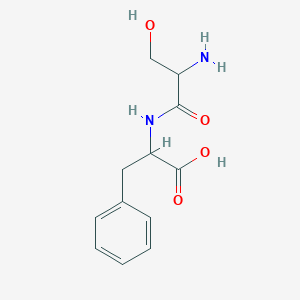
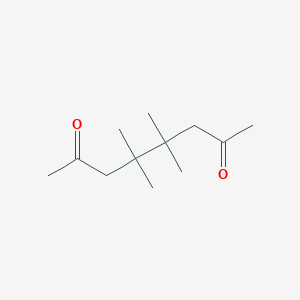
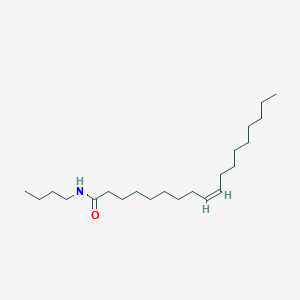
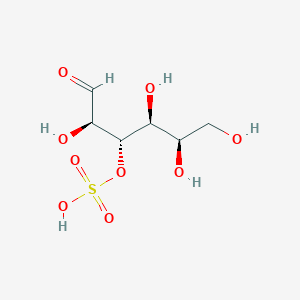
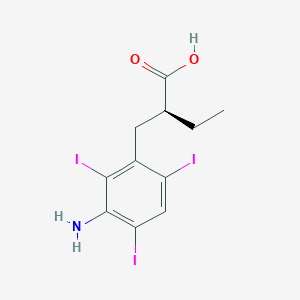
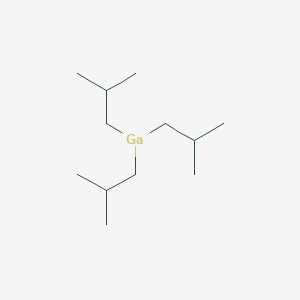
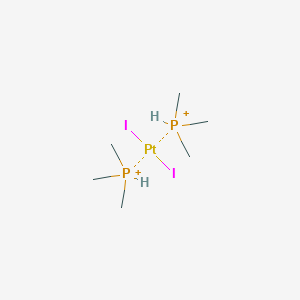
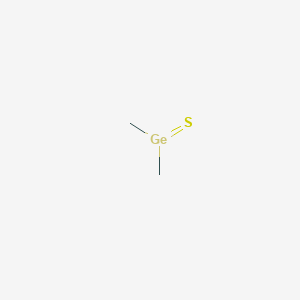
acetic acid](/img/structure/B99544.png)
